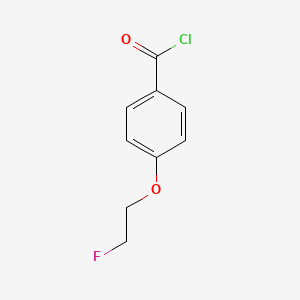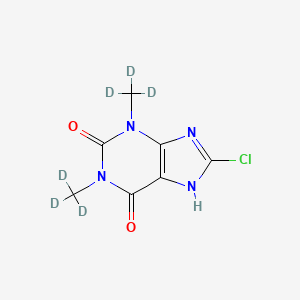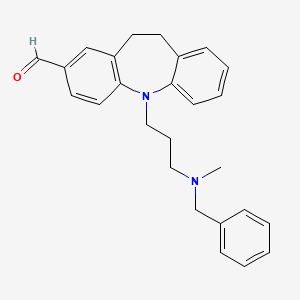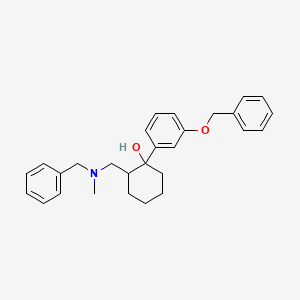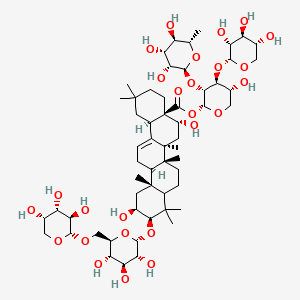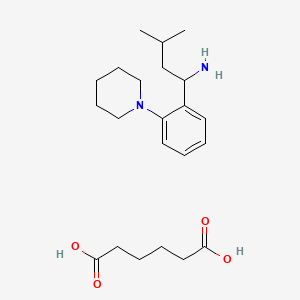
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is a piperidinyl derivative that serves as an intermediate in the synthesis of various pharmaceutical compounds. It is known for its role in the preparation of Repaglinide, a medication used to manage type 2 diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate involves multiple steps, starting from the appropriate piperidinyl and phenyl precursors. The key steps include:
Formation of the Piperidinyl Intermediate: The initial step involves the reaction of piperidine with a suitable phenyl compound under controlled conditions to form the piperidinyl intermediate.
Alkylation: The intermediate is then subjected to alkylation using 3-methyl-1-bromobutane, resulting in the formation of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine.
Adipate Formation: Finally, the butylamine derivative is reacted with adipic acid to form the adipate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process typically involves:
Batch Reactors: Using batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the alkylation and adipate formation steps to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
科学研究应用
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in drug development.
Medicine: Key intermediate in the synthesis of Repaglinide, a drug used to treat type 2 diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate involves its interaction with specific molecular targets. In the case of its role as an intermediate in Repaglinide synthesis, it contributes to the formation of the active pharmaceutical ingredient that stimulates insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion.
相似化合物的比较
Similar Compounds
Repaglinide: A direct derivative used in diabetes management.
Nateglinide: Another antidiabetic agent with a similar mechanism of action.
Glimepiride: A sulfonylurea class drug with comparable effects on insulin secretion.
Uniqueness
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is unique due to its specific structural features that make it an essential intermediate in the synthesis of Repaglinide. Its ability to form stable adipate salts enhances its solubility and stability, making it a valuable compound in pharmaceutical manufacturing.
属性
IUPAC Name |
hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJUISRWYFBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858087 |
Source


|
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262393-01-0 |
Source


|
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
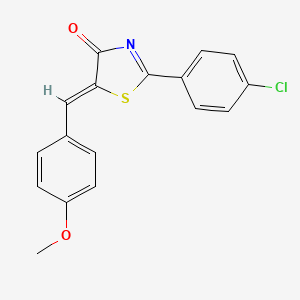
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
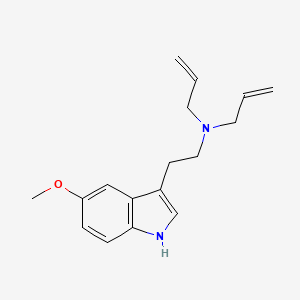


![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)
